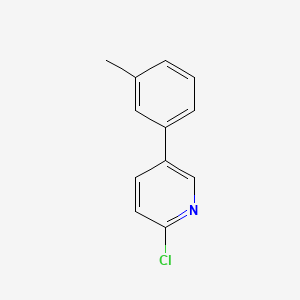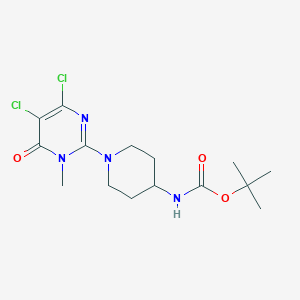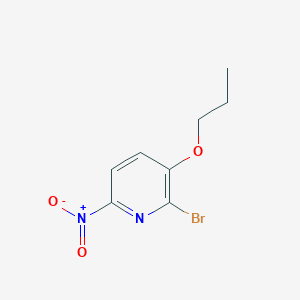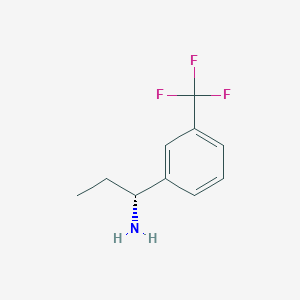
5-Amino-1-methyl-1h-indazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-methyl-1H-indazole-3-carbonitrile is an organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of an amino group, a methyl group, and a carbonitrile group attached to the indazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methyl-1H-indazole-3-carbonitrile typically involves the reduction of 5-nitro-1-methyl-1H-indazole. One common method includes dissolving 5-nitro-1-methyl-1H-indazole in methanol, followed by the addition of palladium on carbon (Pd/C) as a catalyst. The mixture is then subjected to hydrogenation at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the synthesis might involve larger-scale equipment and more controlled conditions. For instance, the reduction process can be carried out in a hydrogenation reactor with continuous monitoring of pressure and temperature to ensure optimal yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-1-methyl-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-1-methyl-1H-indazole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can be useful in studying cell signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-1-methyl-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can interfere with cell signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1H-indazole-3-carbonitrile: Lacks the methyl group, which can affect its biological activity and solubility.
5-Methyl-1H-indazole-3-carbonitrile:
1H-Indazole-3-carbaldehyde: Contains an aldehyde group instead of a carbonitrile group, leading to different chemical properties and reactivity.
Uniqueness
5-Amino-1-methyl-1H-indazole-3-carbonitrile is unique due to the presence of both an amino group and a carbonitrile group on the indazole ring. This combination of functional groups provides a versatile platform for further chemical modifications and enhances its potential for various applications in medicinal chemistry and industrial processes .
Eigenschaften
Molekularformel |
C9H8N4 |
|---|---|
Molekulargewicht |
172.19 g/mol |
IUPAC-Name |
5-amino-1-methylindazole-3-carbonitrile |
InChI |
InChI=1S/C9H8N4/c1-13-9-3-2-6(11)4-7(9)8(5-10)12-13/h2-4H,11H2,1H3 |
InChI-Schlüssel |
NVAOQBSRBXJLIO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)N)C(=N1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate](/img/structure/B13985128.png)

![3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B13985152.png)
![(r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13985153.png)

![[3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid](/img/structure/B13985176.png)

![4-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B13985180.png)




